sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
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Overview
Description
Sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with dichloro groups and a phosphate ester linked to a long-chain fatty acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate typically involves multiple steps. The initial step often includes the reaction of cyanuric chloride with sulfanilic acid to form an intermediate compound. This intermediate is then reacted with a phosphate ester and a long-chain fatty acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process requires precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents such as dioxane and water mixtures is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with other nucleophiles.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium carbonate and morpholine are used under elevated temperatures (70-80°C) in a dioxane/water solvent mixture.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired reaction.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, hydrolyzed phosphate esters, and oxidized or reduced forms of the compound .
Scientific Research Applications
Sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential antimicrobial properties and its interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the manufacture of textiles and as an anti-bacterial agent in various products
Mechanism of Action
The mechanism of action of sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the triazine ring can interact with nucleophilic sites on proteins, leading to potential antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Sodium p-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulphonate: Shares the triazine core but differs in the substituents attached to the ring.
4,6-Dichloro-1,3,5-triazine derivatives: Various derivatives with different substituents on the triazine ring.
Uniqueness
Sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate is unique due to its combination of a triazine ring with a long-chain fatty acid derivative and a phosphate ester. This structure imparts unique amphiphilic properties, making it suitable for applications in drug delivery and antimicrobial research .
Properties
Molecular Formula |
C40H72Cl2N4NaO8P |
---|---|
Molecular Weight |
861.9 g/mol |
IUPAC Name |
sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C40H73Cl2N4O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(47)51-33-35(34-53-55(49,50)52-32-31-43-40-45-38(41)44-39(42)46-40)54-37(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35H,3-34H2,1-2H3,(H,49,50)(H,43,44,45,46);/q;+1/p-1/t35-;/m1./s1 |
InChI Key |
MGWDOURYRCAYNI-RUQJKXHKSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC1=NC(=NC(=N1)Cl)Cl)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC1=NC(=NC(=N1)Cl)Cl)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
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